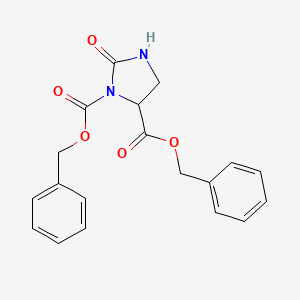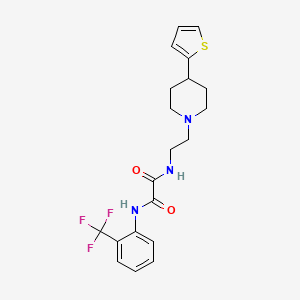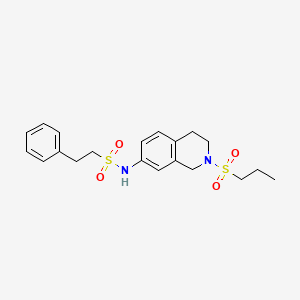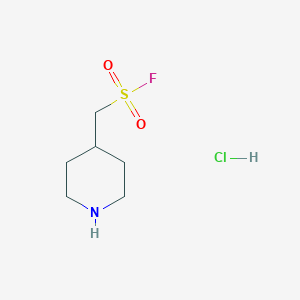
2-(2,4-Dichlorophenoxy)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Dichlorophenoxy)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone is a chemical compound that has been widely studied for its potential therapeutic applications. Commonly referred to as DQP, this compound is known to have a variety of biochemical and physiological effects that make it a promising candidate for further research.
作用機序
The mechanism of action of DQP is not fully understood, but research suggests that it acts by inhibiting various signaling pathways that are involved in cell growth and proliferation. Specifically, DQP has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. DQP has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
DQP has a variety of biochemical and physiological effects that make it a promising candidate for further research. Studies have shown that DQP can induce apoptosis in cancer cells, inhibit inflammation, and protect against oxidative stress. Additionally, DQP has been shown to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of DQP is that it has been extensively studied in vitro and in vivo, and has been shown to have promising therapeutic potential. However, one limitation of DQP is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic effects.
将来の方向性
There are many potential future directions for research on DQP. One area of research could focus on optimizing the synthesis of DQP to improve its yield and purity. Another area of research could focus on elucidating the mechanism of action of DQP, which would help to optimize its therapeutic potential. Additionally, future research could focus on developing novel formulations of DQP that could improve its bioavailability and efficacy in vivo.
合成法
The synthesis of DQP involves a multi-step process that requires specialized equipment and expertise. The starting materials for the synthesis are 2,4-dichlorophenol and 8-hydroxyquinoline, which are reacted with piperidine and ethyl chloroacetate to form the intermediate compound. This intermediate is then reacted with potassium carbonate and 1,2-dibromoethane to yield the final product, 2-(2,4-Dichlorophenoxy)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone.
科学的研究の応用
DQP has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Research has shown that DQP has the ability to inhibit the growth and proliferation of cancer cells by inducing apoptosis, or programmed cell death. Studies have also shown that DQP has neuroprotective effects, and may be useful in the treatment of Alzheimer's and Parkinson's diseases. Additionally, DQP has been shown to have anti-inflammatory and anti-oxidant properties, which may make it useful in the treatment of cardiovascular diseases.
特性
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-(4-quinolin-8-yloxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O3/c23-16-6-7-19(18(24)13-16)28-14-21(27)26-11-8-17(9-12-26)29-20-5-1-3-15-4-2-10-25-22(15)20/h1-7,10,13,17H,8-9,11-12,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHEMITHPJLEVAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)COC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenoxy)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-cyclohexyl-2-[(1,1-dioxido-4-propyl-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide](/img/structure/B2396802.png)



![(2S,4R)-N-[[2-(6-Aminohexoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B2396806.png)
![(Z)-ethyl 2-(2-((2-chloro-5-nitrobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2396815.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2396816.png)
![3,5-dichloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2396817.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-8,8-dioxo-8lambda6-thia-1-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2396819.png)
![2-Chloro-N-[[2-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]acetamide](/img/structure/B2396820.png)
![N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide](/img/structure/B2396822.png)
